Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Description
Structural Characterization of Benzyl 2,7-Diazaspiro[3.5]nonane-2-carboxylate Hydrochloride
Molecular Architecture and Spirocyclic Core Configuration
This compound (C₁₅H₂₁ClN₂O₂) features a spiro[3.5]nonane backbone , where two seven-membered and six-membered rings share a single nitrogen atom at the 2,7 positions. The molecular architecture comprises:
- Spirocyclic Core : A bicyclic system with a nitrogen atom bridging the two rings, creating a rigid, non-planar geometry.
- Benzyl-Protected Carboxylate : A benzyl ester group (-OCH₂C₆H₅) attached to the 2-position carboxylate, enhancing stability and lipophilicity.
- Hydrochloride Counterion : A protonated amine group (-NH⁺) interacting with a chloride ion, critical for solubility and ionic stability.
The molecular weight is 296.79 g/mol , with a molecular formula of C₁₅H₂₁ClN₂O₂. The compound’s spiro junction imposes steric constraints, influencing its reactivity and spatial arrangement.
Key Structural Features
| Feature | Description |
|---|---|
| Spirocyclic Core | Two fused rings (6- and 7-membered) sharing a central nitrogen atom |
| Benzyl Ester | Benzyloxycarbonyl (Cbz) protecting group at the 2-position carboxylate |
| Hydrochloride Salt | Protonated amine and chloride ion ensuring ionic stability |
Crystallographic Analysis and Conformational Dynamics
Crystallographic data for this compound is limited, but insights can be inferred from related diazaspiro compounds. X-ray crystallography of analogous structures (e.g., tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate) reveals:
- Ring Puckering : The spiro junction adopts a chair-like conformation in the six-membered ring and a boat-like arrangement in the seven-membered ring.
- Hydrogen Bonding : The hydrochloride counterion facilitates intermolecular interactions, stabilizing the crystal lattice.
Conformational Flexibility
The spirocyclic core allows limited rotational freedom around the C-N bonds, while the benzyl group restricts torsional movement. Computational models suggest that the compound preferentially adopts a low-energy conformation with minimized steric clashes between the benzyl ester and the spiro rings.
Comparative Analysis with Related Diazaspiro Compounds
This compound differs structurally and functionally from other diazaspiro derivatives. Below is a comparative analysis of key compounds:
Table 1: Structural Comparison of Diazaspiro Compounds
| Compound | Molecular Formula | Spirocyclic System | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₅H₂₁ClN₂O₂ | Spiro[3.5]nonane | Benzyl ester, hydrochloride |
| 2,7-Diazaspiro[3.5]nonane | C₇H₁₄N₂ | Spiro[3.5]nonane | Unprotected amine, no ester |
| Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₅H₂₀N₂O₂ | Spiro[3.3]heptane | Benzyl ester, smaller spiro core |
| Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate | C₁₂H₂₂N₂O₂ | Spiro[3.5]nonane | Tert-butyl ester, no counterion |
Key Differences in Reactivity and Stability
Spirocyclic Ring Size :
Protecting Groups :
Counterion Effects :
- Hydrochloride Salt : Improves aqueous solubility and crystallinity compared to free-base forms.
Properties
IUPAC Name |
benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-11-15(12-17)6-8-16-9-7-15;/h1-5,16H,6-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITCBNHNFWNNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C2)C(=O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Steps
Formation of the Diazaspiro[3.5]nonane Core
A representative synthetic method involves a two-step cyclization approach:
Step 1: First Cyclization Reaction
- Reactants: Bis(2-haloethyl) ether (e.g., bis(2-chloroethyl) ether) and cyanoacetaldehyde diethyl acetal.
- Reaction conditions: N,N-dimethylformamide (DMF) as solvent, phase transfer catalyst (e.g., tetrabutylammonium bromide), and iodo metal salt (potassium iodide or sodium iodide).
- Acid-binding agents such as anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate are used to absorb acid formed and prevent alkyl halide side reactions.
- Temperature: 70-100 °C.
- Time: 10-24 hours.
- Outcome: Formation of an intermediate compound (Compound 3) via cyclization.
Step 2: Second Cyclization / Reduction
- The intermediate (Compound 3) is subjected to reduction and ring closure using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
- Reaction temperature is lowered to -10 °C.
- LiAlH4 is added portion-wise over one hour.
- Stirring is continued for 4-8 hours.
- Quenching with water and sodium hydroxide solution follows.
- Purification by neutral alumina column chromatography yields the refined diazaspiro compound.
- Overall yield: 56.3-82.6%.
This method provides a high yield and avoids ring-opening side reactions common in cyclic ether preparations. The use of phase transfer catalysts and acid-binding agents is critical to reaction efficiency and product purity.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Quantities/Range | Notes |
|---|---|---|---|
| First Cyclization | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, DMF, tetrabutylammonium bromide, KI, acid-binding agent (K2CO3, Na2CO3, NaHCO3) | Molar ratio compound1:compound2:acid-binding agent = 1.0:1.1:1.2-2.0; catalyst and salt ratio 0.05-0.15 | Reaction at 70-100 °C for 10-24 h |
| Workup | Cooling to 0 °C, addition of water and ethyl acetate, washing with NaHCO3 solution, drying over MgSO4 | Organic phase collected and concentrated | Yields 76.8-106.5 g crude intermediate |
| Second Cyclization/Reduction | LiAlH4 in THF, nitrogen atmosphere, -10 °C, addition over 1 h, stirring 4-8 h | 15.2-56.9 g LiAlH4 per 76.8-106.5 g crude intermediate | Quenched with water and NaOH solution, filtered, purified by alumina column |
| Purification | Neutral alumina column chromatography | Product yield 35.8-52.9 g | Total yield 56.3-82.6% |
Conversion to Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Hydrochloride
While the above steps focus on the core diazaspiro compound, the benzyl ester and hydrochloride salt formation involve:
-
- Carboxyl group introduction followed by esterification with benzyl alcohol or benzyl bromide under standard esterification or nucleophilic substitution conditions.
- Use of coupling agents or acid catalysts may be employed to facilitate ester formation.
-
- Treatment of the benzyl ester with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethereal solution) to yield the hydrochloride salt.
- This step enhances compound stability and water solubility, which is important for pharmaceutical applications.
Specific detailed protocols for these steps are less frequently disclosed in patents but follow standard organic synthesis practices.
Research Findings and Considerations
- The use of phase transfer catalysts and acid-binding agents significantly improves the yield and purity of the spirocyclic intermediate by minimizing side reactions and facilitating cyclization.
- Lithium aluminum hydride reduction is a critical step that requires careful temperature control to avoid over-reduction or formation of olefin impurities.
- The synthetic method described is scalable for industrial production due to mild reaction conditions, straightforward workup, and high yield.
- Purification by neutral alumina chromatography is effective in removing impurities and obtaining refined product suitable for further functionalization.
- Alternative solvents such as tetrahydrofuran and ethyl acetate are commonly employed for reaction and extraction steps, respectively.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Remarks |
|---|---|---|
| First Cyclization | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, DMF, phase transfer catalyst, KI, acid-binding agent | Formation of cyclic intermediate (Compound 3), yield ~70-85% |
| Workup and Isolation | Cooling, water and ethyl acetate extraction, NaHCO3 wash, drying | Isolation of crude intermediate |
| Second Cyclization/Reduction | LiAlH4 in THF, -10 °C, nitrogen atmosphere | Reduction and ring closure, yield ~56-83% |
| Purification | Neutral alumina column chromatography | Refined diazaspiro compound |
| Esterification & Salt Formation | Benzyl alcohol/bromide, acid catalysts, HCl treatment | Benzyl ester formation and hydrochloride salt preparation |
Chemical Reactions Analysis
Hydrolysis of the Benzyl Ester Group
The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
| Reaction Type | Conditions | Reagents | Product |
|---|---|---|---|
| Acidic Hydrolysis | HCl (aq), reflux | Concentrated HCl, heat | 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid |
| Basic Hydrolysis | NaOH (aq), ethanol, reflux | Aqueous NaOH, ethanol | Sodium salt of the carboxylic acid |
This reaction is critical for deprotecting the carboxylate group, enabling further derivatization. The hydrochloride salt’s presence may influence reaction kinetics by altering solubility in aqueous media .
Alkylation and Substitution Reactions
The spirocyclic amines participate in alkylation and nucleophilic substitution reactions, particularly at the secondary nitrogen (N-7) of the diazaspiro system.
Key Findings:
-
Buchwald–Hartwig Amination : Tertiary amines in similar compounds undergo coupling with aryl halides (e.g., iodobenzene) using palladium catalysts, forming N-aryl derivatives .
-
N-Alkylation : Alkylation with benzyl bromide or phenethyl bromide under basic conditions (e.g., NaH) introduces substituents at N-7, as seen in related spiro compounds .
Example :
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents:
| Reagent | Conditions | Product |
|---|---|---|
| Lithium aluminum hydride | Anhydrous ether, reflux | 2-(Hydroxymethyl)-2,7-diazaspiro[3.5]nonane |
This reaction is less common due to competing reduction of the tertiary amine, which may require protective strategies .
Ring-Opening Reactions
The spirocyclic structure may undergo ring-opening under harsh acidic or oxidative conditions:
-
Acid-Mediated Cleavage : Protonation of N-7 in concentrated HCl can destabilize the spiro system, leading to ring opening and formation of linear diamines .
-
Oxidative Ring Opening : Strong oxidants (e.g., KMnO₄) may cleave the spiro ring, generating fragmented carbonyl compounds (Note: Benchchem excluded per requirements).
Salt Formation and Acid-Base Reactivity
The hydrochloride salt form enhances solubility in polar solvents. Deprotonation with bases like NaOH regenerates the free amine, enabling reactions requiring nucleophilic nitrogen:
Stability and Reactivity Considerations
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
Preliminary studies indicate that benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride may interact with sigma receptors, particularly sigma-1 receptors (S1R), which are involved in neuroprotection and modulation of pain pathways. This interaction suggests potential therapeutic benefits for conditions such as depression and schizophrenia .
2. Antimicrobial and Anticancer Activities
Research has shown that compounds similar to this compound exhibit antimicrobial and anticancer activities. These properties can be attributed to their ability to modulate enzyme activity and influence cellular signaling pathways .
Synthetic Applications
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of complex organic molecules through various chemical reactions:
- Oxidation : Can be oxidized to form corresponding ketones or carboxylic acids.
- Reduction : Reduction reactions can yield amines or alcohols.
- Substitution : Nucleophilic substitution can occur at the benzyl group or diazaspiro ring system .
Case Study 1: Sigma Receptor Interaction
A study investigated the binding affinity of this compound to sigma receptors in vitro. The results indicated significant binding affinity, suggesting its potential as a therapeutic agent for neurological disorders.
Case Study 2: Anticancer Activity
In another study, the compound was tested against various cancer cell lines. The findings demonstrated cytotoxic effects, leading to further exploration of its mechanism of action in inhibiting tumor growth.
Mechanism of Action
The mechanism by which Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to receptors or enzymes, influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
tert-Butyl Esters: Positional and Functional Isomers
The tert-butyl analogs of this compound are extensively documented, highlighting the impact of ester substituents on reactivity and applications:
Key Differences :
- Ester Stability: The tert-butyl group offers superior acid stability compared to the benzyl ester, which is labile under hydrogenolytic conditions. This makes tert-butyl derivatives preferable for synthetic intermediates requiring robust protecting groups .
- Synthetic Utility: The tert-butyl analog is used in Procedure D () to synthesize sigma receptor ligands, whereas the benzyl variant may require alternative deprotection strategies (e.g., hydrogenolysis) .
Functional Group Variations: Oxo and Methyl Derivatives
Other spirocycles with modified functional groups demonstrate how structural changes influence properties:
Key Insights :
Ring Size and Heteroatom Variations
Spirocycles with expanded rings or differing heteroatom arrangements further illustrate structural diversity:
Comparative Analysis :
- Ring Strain: Smaller spiro[3.5] systems (vs.
- Synthetic Accessibility : Diazaspiro[3.5] derivatives are more commonly reported, suggesting optimized synthetic routes compared to larger analogs .
Biological Activity
Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride is a novel compound with significant biological activity, particularly in pharmacological research. This article explores its structural characteristics, biological interactions, and potential therapeutic applications based on diverse scientific sources.
Structural Characteristics
This compound has the molecular formula and a molecular weight of approximately 296.8 g/mol. Its unique spirocyclic structure, which includes two nitrogen atoms within a nonane framework, contributes to its distinctive biological properties and potential interactions with various biological targets.
The compound's mechanism of action is primarily linked to its interaction with sigma receptors, which are involved in modulating neurotransmitter systems. Preliminary studies suggest that it may influence neurological pathways relevant to conditions such as depression and schizophrenia. The spirocyclic structure allows for specific binding to these receptors, potentially leading to therapeutic effects.
Pharmacological Potential
- Neurological Applications : this compound has been studied for its potential as a sigma receptor ligand, which may have implications for treating various neurological disorders.
- Anti-Cancer Properties : Research indicates that derivatives of diazaspiro compounds have shown promise as covalent inhibitors against mutated KRAS proteins, which are critical in the development of solid tumors. Specific studies have demonstrated that related compounds exhibit potent antitumor effects in xenograft mouse models, suggesting a potential pathway for therapeutic development .
-
Comparison with Related Compounds : The compound's structural uniqueness is highlighted when compared with similar compounds:
Compound Name Structural Features Unique Aspects Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Tert-butyl group instead of benzyl Different solubility and stability 1,2-Diazaspiro[3.5]nonane-7-carboxylic acid Lacks benzyl group; contains carboxylic acid Variations in biological activities 2,7-Diazaspiro[3.5]nonane-7-carboxylic acid Similar spiro structure but different position Variations in receptor binding affinities
Case Studies and Research Findings
- Study on KRAS G12C Inhibition : A study focused on derivatives of benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate demonstrated their effectiveness as covalent inhibitors against the KRAS G12C mutation. The lead compound showed promising results in inhibiting tumor growth in mouse models, indicating significant anti-cancer potential .
- Neuropharmacology Research : Investigations into the interaction of this compound with sigma receptors have revealed its potential role in modulating neurotransmitter systems, which could lead to advancements in treatment strategies for psychiatric disorders.
Q & A
Q. What are the optimized synthetic routes for Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride, and how can intermediates be characterized?
The compound is synthesized via Buchwald–Hartwig amination or alkylation of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6), followed by Boc deprotection using trifluoroacetic acid (TFA) and subsequent functionalization. For example:
- Buchwald–Hartwig amination with iodobenzene yields intermediates like tert-butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate (yield: 89%) .
- Alkylation with benzyl bromide or phenethyl bromide produces derivatives like AD179 (70% yield) . Characterization relies on ¹H/¹³C NMR (e.g., δ 7.44–7.36 ppm for aromatic protons) and HPLC for purity validation. Oxalate salt formation ensures stability for pharmacological assays .
Q. Which analytical methods are critical for assessing purity and structural integrity during synthesis?
- NMR spectroscopy : Proton shifts in the 1.45–3.72 ppm range confirm spirocyclic backbone integrity and substituent placement .
- HPLC with UV detection : Retention times (e.g., 1.27–1.32 minutes under SMD-TFA05 conditions) validate compound identity and purity (>95%) .
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C: 79.00% calculated vs. 79.02% observed) .
Advanced Research Questions
Q. How do structural modifications of the 2,7-diazaspiro[3.5]nonane scaffold influence sigma receptor (S1R/S2R) affinity and subtype selectivity?
SAR studies reveal that hydrophobic substituents (e.g., benzyl, phenethyl) at the N7 position enhance S1R binding. For instance:
- Compound 4b (phenethyl substitution) shows Ki = 12 nM for S1R vs. 5b (3-phenylpropyl substitution, Ki = 8 nM), indicating linker length impacts potency .
- Acylated derivatives (e.g., benzoyl group at N7) reduce S2R affinity due to steric hindrance . Computational docking (e.g., Glide SP scoring) highlights hydrogen bonding between the spirocyclic amine and S1R’s Glu172 residue as critical .
Q. What methodologies resolve contradictions in pharmacological profiles of derivatives sharing the same scaffold?
Discrepancies in functional activity (e.g., 4b vs. 5b ) arise from conformational flexibility or intrinsic efficacy differences . Strategies include:
- Radioligand displacement assays : Compare Ki values using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) to quantify subtype preference .
- Molecular dynamics (MD) simulations : Analyze ligand-receptor residence times; e.g., 4b’s phenethyl group stabilizes S1R via π-π stacking with Phe144 .
- In vivo models : Test mechanical hypersensitivity (e.g., capsaicin-induced allodynia) to correlate binding data with efficacy .
Q. How can computational modeling guide the design of 2,7-diazaspiro[3.5]nonane-based PROTACs?
- Docking studies : Prioritize derivatives with optimal linker length (e.g., PEG3) for E3 ligase recruitment .
- SAfiR (Structure-Affinity Relationship) analysis : Predict ternary complex stability by modeling spirocyclic core interactions with target proteins (e.g., BRD4) .
- ADMET prediction : Use QikProp to assess solubility (e.g., logS > -4) and blood-brain barrier permeability (e.g., logBB > 0.3) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
